tert-Butyl benzo[b]thiophen-6-ylcarbamate
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Overview
Description
Tert-Butyl benzo[b]thiophen-6-ylcarbamate: is a chemical compound with the molecular formula C13H15NO2S . It belongs to the class of organic compounds known as carbamates, which are derivatives of carbamic acid. This compound is characterized by the presence of a tert-butyl group attached to the nitrogen atom of the carbamate moiety and a benzo[b]thiophene ring system.
Synthetic Routes and Reaction Conditions:
Starting Materials: The synthesis of this compound typically begins with benzo[b]thiophene-6-ol as the starting material.
Reaction Steps: The benzo[b]thiophene-6-ol undergoes a reaction with tert-butyl isocyanate in the presence of a suitable catalyst, such as triethylamine, to form the carbamate derivative.
Purification: The reaction mixture is then purified using techniques such as recrystallization or column chromatography to obtain the pure compound.
Industrial Production Methods:
Batch Production: In industrial settings, the compound is often produced in batch reactors where precise control over reaction conditions, such as temperature and pressure, is maintained to ensure high yield and purity.
Scale-Up: The process is scaled up to produce larger quantities, with continuous monitoring and quality control measures in place to ensure consistency.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions to form various oxidized derivatives.
Reduction: Reduction reactions can be performed to reduce specific functional groups within the molecule.
Substitution: Substitution reactions, such as nucleophilic substitution, can occur at various positions on the benzo[b]thiophene ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles such as amines and alcohols, along with suitable solvents, are employed in substitution reactions.
Major Products Formed:
Oxidation Products: Various oxidized derivatives, depending on the specific conditions and reagents used.
Reduction Products: Reduced forms of the compound, which may exhibit different chemical and physical properties.
Substitution Products: Substituted derivatives with different functional groups attached to the benzo[b]thiophene ring.
Scientific Research Applications
Chemistry: Tert-Butyl benzo[b]thiophen-6-ylcarbamate is used as an intermediate in the synthesis of more complex organic molecules. Its unique structure makes it a valuable building block in organic synthesis.
Biology: The compound has been studied for its potential biological activities, including its role as a ligand for certain receptors and enzymes.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the development of new drugs for various diseases.
Industry: It is used in the production of specialty chemicals and materials, where its properties are leveraged for specific industrial applications.
Mechanism of Action
The mechanism by which tert-Butyl benzo[b]thiophen-6-ylcarbamate exerts its effects involves its interaction with molecular targets and pathways. The exact mechanism can vary depending on the specific application, but it generally involves binding to receptors or enzymes, leading to a cascade of biological responses.
Molecular Targets and Pathways:
Receptors: The compound may bind to specific receptors, triggering signal transduction pathways.
Enzymes: It can inhibit or activate certain enzymes, affecting metabolic processes.
Comparison with Similar Compounds
Tert-Butyl benzo[b]thiophen-2-ylcarbamate
Tert-Butyl benzo[b]thiophen-3-ylcarbamate
Uniqueness:
Position of Substitution: The position of the tert-butyl group and the carbamate moiety on the benzo[b]thiophene ring differentiates these compounds from each other.
Chemical Properties: Each compound exhibits unique chemical properties and reactivity due to the different positions of functional groups.
Properties
IUPAC Name |
tert-butyl N-(1-benzothiophen-6-yl)carbamate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15NO2S/c1-13(2,3)16-12(15)14-10-5-4-9-6-7-17-11(9)8-10/h4-8H,1-3H3,(H,14,15) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NSDBQCPRIOIETA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1=CC2=C(C=C1)C=CS2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15NO2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
249.33 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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